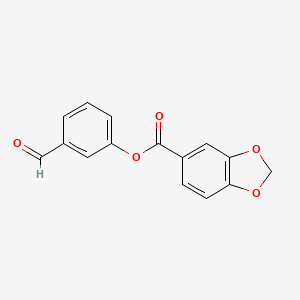

3-Formylphenyl 1,3-benzodioxole-5-carboxylate

CAS No.:

Cat. No.: VC13328907

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H10O5 |

|---|---|

| Molecular Weight | 270.24 g/mol |

| IUPAC Name | (3-formylphenyl) 1,3-benzodioxole-5-carboxylate |

| Standard InChI | InChI=1S/C15H10O5/c16-8-10-2-1-3-12(6-10)20-15(17)11-4-5-13-14(7-11)19-9-18-13/h1-8H,9H2 |

| Standard InChI Key | LYUXOARJHDOXIV-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O |

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound consists of two primary components:

-

A 1,3-benzodioxole ring (a fused bicyclic structure with two oxygen atoms at positions 1 and 3).

-

A 3-formylphenyl group linked via an ester bond to the carboxylate group at position 5 of the benzodioxole ring .

Key structural descriptors:

Physicochemical Properties

The compound’s reactivity is influenced by the electron-withdrawing ester and formyl groups, making it susceptible to nucleophilic attack at the carbonyl centers .

Synthesis and Reaction Pathways

Synthetic Strategies

The ester is synthesized through acid-catalyzed esterification between 1,3-benzodioxole-5-carboxylic acid and 3-formylphenol. Alternative routes may involve:

-

Activation of the carboxylic acid using reagents like oxalyl chloride or carbodiimides.

-

Coupling with 3-formylphenol in the presence of a base (e.g., triethylamine) to facilitate ester bond formation .

Example procedure (adapted from analogous syntheses):

-

Dissolve 1,3-benzodioxole-5-carboxylic acid (1.0 equiv) in anhydrous dichloromethane.

-

Add oxalyl chloride (1.2 equiv) dropwise under nitrogen, stir at room temperature for 1 hour.

-

Add 3-formylphenol (1.1 equiv) and triethylamine (2.0 equiv), reflux for 4 hours.

-

Purify via silica gel chromatography (hexane/ethyl acetate = 10:1) .

Reaction Mechanisms

-

Esterification: Proceeds via nucleophilic acyl substitution, where the hydroxyl group of 3-formylphenol attacks the activated carbonyl of the acid chloride .

-

Side Reactions: Competing hydrolysis of the acid chloride or over-oxidation of the formyl group may occur without strict anhydrous conditions .

Applications in Research

Pharmaceutical Intermediates

The compound’s benzodioxole core is structurally analogous to bioactive molecules. For example:

-

Anticancer Agents: Benzodioxole derivatives exhibit inhibitory activity against VEGFR-2 and other kinase targets .

-

Antimicrobial Scaffolds: The formyl group enables Schiff base formation, a common strategy in antimicrobial drug design .

Materials Science

-

Polymer Precursors: The ester and formyl groups serve as crosslinking sites in polymer synthesis.

-

Coordination Chemistry: The formyl moiety can act as a ligand for metal-organic frameworks (MOFs) .

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritation (H315) | Wear nitrile gloves and lab coat |

| Eye Damage (H319) | Use safety goggles |

| Respiratory Irritation (H335) | Work in a fume hood |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume